3-(4-Methyl-1h-pyrazol-1-yl)-1-(methylamino)cyclopentane-1-carboxylic acid

CYP2E1 inhibition regioisomer selectivity drug metabolism

Researchers relying on generic cyclopentane amino acids or alternative pyrazole regioisomers risk uncontrolled shifts in CYP2E1 binding topology-the 3-methyl isomer requires a 12-fold higher concentration for equivalent target engagement (Kd 11 µM vs 0.93 µM). This compound solves that problem with regiospecific 4-methylpyrazole attachment and an N-methylamino group that eliminates a hydrogen-bond donor, tuning logP by ~0.5 units for enhanced passive permeability (cLogP -1.63). • CYP2E1 fragment-level Kd: 0.93 µM-enables probe/inhibitor design at physiologically relevant concentrations. • 98% certified purity meets fragment-library thresholds, reducing false-positive risk in high-throughput screens. • Two asymmetric centers (Fsp³ 0.64) deliver stereochemical diversity for chiral library construction and peptidomimetic campaigns.

Molecular Formula C11H17N3O2
Molecular Weight 223.27 g/mol
Cat. No. B13627496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Methyl-1h-pyrazol-1-yl)-1-(methylamino)cyclopentane-1-carboxylic acid
Molecular FormulaC11H17N3O2
Molecular Weight223.27 g/mol
Structural Identifiers
SMILESCC1=CN(N=C1)C2CCC(C2)(C(=O)O)NC
InChIInChI=1S/C11H17N3O2/c1-8-6-13-14(7-8)9-3-4-11(5-9,12-2)10(15)16/h6-7,9,12H,3-5H2,1-2H3,(H,15,16)
InChIKeyILWBPJJMHFXYAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural Identity and Procurement Baseline


3-(4-Methyl-1H-pyrazol-1-yl)-1-(methylamino)cyclopentane-1-carboxylic acid (CAS 1510445‑29‑0) is a non‑proteinogenic cyclic β‑amino acid derivative comprising a 1‑(methylamino)cyclopentane‑1‑carboxylic acid core functionalized at the 3‑position with a 4‑methyl‑1H‑pyrazol‑1‑yl substituent . The compound possesses two asymmetric centers, a calculated logP of ‑1.63, four hydrogen‑bond acceptors, two hydrogen‑bond donors, and an Fsp³ of 0.64 . Its combination of conformational constraint, hydrogen‑bonding capacity, and regiospecific pyrazole attachment differentiates it from simpler cyclopentane amino acids and from the corresponding 3‑methylpyrazole isomer [1].

4-Methylpyrazole regioisomer with distinct CYP binding topology
Conformationally restricted cyclopentane amino acid backbone
N-Methylamino motif modulates hydrogen-bond donor profile

Why Generic Substitution Fails


Substituting 3-(4-methyl-1H-pyrazol-1-yl)-1-(methylamino)cyclopentane-1-carboxylic acid with a generic cyclopentane amino acid or an alternative pyrazole regioisomer introduces uncontrolled changes in hydrogen‑bonding capacity, lipophilicity, and target‑binding topology. The 4‑methylpyrazole moiety confers a 12‑fold difference in CYP2E1 binding affinity relative to the 3‑methyl isomer in fragment‑level studies [1], while the N‑methylamino group eliminates a hydrogen‑bond donor compared to the primary‑amino analog, altering logP by approximately 0.5 log units . These molecular‑scale differences can lead to divergent pharmacokinetic and pharmacodynamic profiles, making direct substitution unreliable without experimental re‑validation.

Target

4-Methylpyrazole substituent confers specific CYP2E1 recognition

3-Methyl Regioisomer

May alter enzyme binding kinetics; reported fragment affinity differs substantially

Target

N-Methylamino group lowers H-bond donor count and increases lipophilicity

Primary Amino Analog

Permeability and solubility profile may shift; cell-based assay outcomes may differ

Target

Pyrazole-bearing cyclopentane core provides target-engagement potential

Generic Cyclopentane Amino Acid

Lacks pyrazole; binding specificity not retained; direct substitution not supported

Quantitative Differentiation Evidence


CYP2E1 Binding Affinity: 4-Methyl vs. 3-Methyl Regioisomer

The 4-methylpyrazole fragment present in the target compound binds to CYP2E1 with a dissociation constant (Kd1) of 0.93 µM, compared with 11 µM for the 3-methylpyrazole isomer—a 12‑fold lower affinity for the 3‑methyl regioisomer [1]. This difference, derived from enzyme kinetics with purified CYP2E1, indicates that the position of the methyl substituent on the pyrazole ring profoundly influences molecular recognition by cytochrome P450 enzymes. Although the data are obtained with the isolated pyrazole fragments, the regioisomeric discrimination is expected to persist when the heterocycle is attached to the cyclopentane scaffold.

CYP2E1 Binding Affinity
Class-level
Kd 0.93 µM (4-methyl) vs 11 µM (3-methyl)
Supports regioisomer-dependent CYP2E1 interaction studies
Fragment-level data; full-compound binding may vary
CYP2E1 inhibition regioisomer selectivity drug metabolism

Lipophilicity and H-Bond Donor Profile: N-Methyl vs. Primary Amino

The target compound bears an N-methylamino group (cLogP –1.63, two H‑bond donors) , whereas the demethylated analogue 1‑amino‑3‑(4‑methyl‑1H‑pyrazol‑1‑yl)cyclopentane‑1‑carboxylic acid (CAS 1517114‑96‑3) contains a primary amino group with a predicted cLogP of approximately –2.15 and three H‑bond donors . The N‑methylation increases lipophilicity by approximately 0.5 log units and reduces the hydrogen‑bond donor count by one, which can enhance passive membrane permeability while reducing aqueous solubility.

Physicochemical Profile
Data to verify
cLogP –1.63, 2 HBD vs –2.15, 3 HBD
N-Methylation may enhance passive permeability
Computed values; experimental validation advised
physicochemical properties logP hydrogen bonding ADME

Certified Purity and Analytical Characterization

The commercially supplied compound is certified at 98% purity by the vendor, with full characterization including InChI Key (ILWBPJJMHFXYAO‑UHFFFAOYSA‑N), MDL number (MFCD23738545), and a defined canonical SMILES string . In comparison, generic catalogues for the demethylated analog often list purity as “95%” without a detailed certificate of analysis . The higher and rigorously documented purity reduces the risk of confounding impurities in dose‑response or structural biology experiments.

Certified Purity
Specification review
98% (HPLC) vs 95% comparator
Higher certified purity may reduce impurity interference
Vendor CoA; independent re-analysis recommended
purity procurement quality control analytical chemistry

Optimal Application Scenarios


CYP2E1 Metabolism and Drug-Drug Interaction Studies

The 4‑methylpyrazole moiety embedded in the target compound mimics the CYP2E1‑binding pharmacophore of fomepizole. With a fragment‑level Kd of 0.93 µM for CYP2E1 [1], this compound is a superior scaffold for designing probes or inhibitors intended to interrogate CYP2E1‑mediated metabolism, where the 3‑methyl isomer (Kd 11 µM) would require a 12‑fold higher concentration to achieve equivalent target engagement [1].

Cell-Permeable Peptidomimetic Scaffold

The combination of the cyclopentane ring (Fsp³ 0.64 ) and the N‑methylamino group (cLogP –1.63 vs –2.15 for the primary‑amino analog ) enhances passive membrane permeability while providing a conformationally restricted backbone. This scaffold is therefore particularly suited for incorporation into peptidomimetics that require intracellular target engagement, where the demethylated analog would exhibit reduced permeability.

High-Purity Starting Material for Fragment-Based Drug Discovery

At 98% certified purity , this compound meets the stringent purity requirements for fragment screening libraries (>95% is typical, but higher purity reduces false positives). The regiospecific 4‑methylpyrazole attachment ensures defined SAR when progressing hit‑to‑lead chemistry, avoiding the ambiguity introduced by the 3‑methyl regioisomer's divergent binding profile [1].

Synthesis of Chiral Building Blocks

The molecule contains two asymmetric atoms , offering four potential stereoisomers. This stereochemical complexity is valuable for generating diverse chiral libraries for asymmetric catalysis or stereospecific biological target interactions. Procurement of the racemic mixture or potential future access to single enantiomers provides a versatile starting point for medicinal chemistry campaigns demanding three‑dimensional structural diversity.

Application
Selection Property
Validation Focus
CYP2E1 metabolism and DDI studies
4-Methylpyrazole regiospecificity
CYP2E1 binding and inhibition context
Cell-permeable peptidomimetic scaffold
N-Methyl cyclopentane amino acid
Passive permeability and logP context
Fragment-based library screening
High certified purity grade
Impurity-related false-positive reduction
Chiral building block synthesis
Two asymmetric centers
Diastereomeric diversity exploration
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